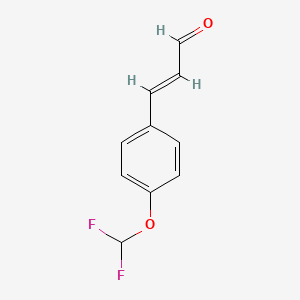

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde

Description

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde is an α,β-unsaturated aldehyde characterized by a difluoromethoxy (-O-CF2H) substituent on the para-position of the phenyl ring. The acrylaldehyde moiety (CH₂=CH–CHO) enables participation in conjugate addition reactions, cycloadditions, and organocatalytic processes, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enal |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-7,10H/b2-1+ |

InChI Key |

CXKOKHXEHBVSIM-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)OC(F)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(4-(Difluoromethoxy)phenyl)acrylic acid.

Reduction: 3-(4-(Difluoromethoxy)phenyl)acryl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The acrylaldehyde moiety can participate in various chemical reactions, such as Michael addition, which can modify biological molecules and affect their function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The following table compares 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde with analogous compounds, highlighting substituent-driven differences:

Key Observations

- Electronic Effects: The difluoromethoxy group in the target compound is electron-withdrawing, stabilizing the α,β-unsaturated system and enhancing electrophilicity at the aldehyde group. In contrast, the dimethylamino group in 3-(4-(dimethylamino)phenyl)acrylaldehyde is electron-donating, increasing nucleophilicity and enabling applications in fluorescence-based catechin detection .

- Steric Considerations : The trimethylsilyl group in 3-(4-(trimethylsilyl)phenyl)acrylaldehyde introduces steric bulk, which can hinder access to the reactive aldehyde site but improves regioselectivity in photochemical reactions . The difluoromethoxy group, while moderately bulky, offers a balance between steric effects and electronic modulation.

- Biological Relevance : Compounds with polar substituents (e.g., hydroxyl and methoxy groups in 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylaldehyde) exhibit antioxidant activity, whereas the difluoromethoxy group may enhance metabolic stability in drug candidates by resisting oxidative degradation .

- Synthetic Utility : Halogenated analogs like 3-(4-bromo-2-fluorophenyl)acrylaldehyde are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluoromethoxy group is less reactive in such contexts but may improve bioavailability in pharmaceuticals .

Biological Activity

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H8F2O2

Molecular Weight: 216.17 g/mol

IUPAC Name: 3-(4-(difluoromethoxy)phenyl)prop-2-enal

CAS Number: Not specified in available sources.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available phenolic compounds and difluoromethylating agents.

- Reagents and Conditions: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction is generally carried out under reflux conditions to facilitate the formation of the desired compound.

Antifungal Activity

Research indicates that derivatives of phenylacrylaldehydes, including those with difluoromethoxy substitutions, exhibit antifungal properties. In a study evaluating various acylhydrazone derivatives, compounds similar to this compound displayed significant antifungal activity against Candida neoformans with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.06 | >1000 |

| Other derivatives | 0.25 - 0.5 | >100 |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated against the MCF-7 breast cancer cell line, showing IC50 values indicative of moderate cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 18.1 |

| Hek293 | 24.3 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.

- Molecular Docking Studies: In silico studies have revealed that the difluoromethoxy group enhances binding affinity through hydrogen bonding interactions with amino acid residues in target proteins .

Case Studies

-

Antifungal Efficacy Study:

A study conducted on a series of phenylacrylaldehyde derivatives indicated that those containing electron-withdrawing groups like difluoromethoxy had enhanced antifungal activity compared to their non-substituted counterparts . -

Cytotoxicity Assessment:

Research focusing on the cytotoxic effects of various phenylacrylic compounds showed that this compound exhibited significant growth inhibition in MCF-7 cells, suggesting potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.